2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and a trifluoromethyl-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the oxadiazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity. The azetidine ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride: This compound shares the trifluoromethyl group and has applications in medicinal chemistry.
3-trifluoromethyl-1,2,4-triazoles: These compounds also feature the trifluoromethyl group and are used in various chemical reactions.
Uniqueness
2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, an azetidine ring, and a trifluoromethyl-substituted oxadiazole moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-9-19-11-4-2-3-5-12(11)23(9)10-6-22(7-10)8-13-20-21-14(24-13)15(16,17)18/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZAMZAMQXTMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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